molecular formula C16H13N3O2 B5131033 N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide CAS No. 93245-20-6

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide

Cat. No.: B5131033
CAS No.: 93245-20-6
M. Wt: 279.29 g/mol
InChI Key: QAYLSQHCLYRUBL-UHFFFAOYSA-N
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Description

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole ring in N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide is known to interact with various enzymes, proteins, and other biomolecules . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The nature of these interactions often involves hydrogen bonding, owing to the electronegativities of nitrogen and oxygen in the oxadiazole ring .

Cellular Effects

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide and its derivatives can have significant effects on various types of cells and cellular processes . For example, some compounds have shown good anti-inflammatory activity, significantly inhibiting the production of relevant inflammatory factors in lipopolysaccharide (LPS)-induced RAW264.7 cells . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide involves its interactions at the molecular level. Preliminary mechanism studies have indicated that certain derivatives can block the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Dosage Effects in Animal Models

The effects of N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide can vary with different dosages in animal models . For instance, one derivative has been shown to reduce secondary foot swelling and arthritic index in adjuvant-induced arthritis (AIA) rats

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of a hydrazide with an acyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea
  • N,N-Dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline
  • 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

N-(4-(3-Phenyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both phenyl and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11(20)17-14-9-7-13(8-10-14)16-18-15(19-21-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYLSQHCLYRUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368648
Record name Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93245-20-6
Record name Acetamide, N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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